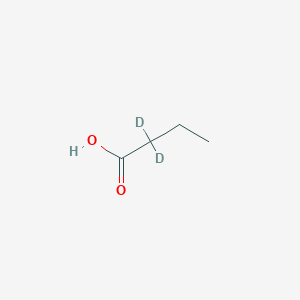

BUTYRIC-2,2-D2 ACID

Description

The Distinctive Contributions of Butyric Acid Isotopic Labeling to Contemporary Research Paradigms

Butyric acid, a short-chain fatty acid (SCFA), is a key metabolite produced by the gut microbiota through the fermentation of dietary fibers. caymanchem.comeuropeanreview.org It serves as a primary energy source for colonocytes and has been implicated in a wide range of physiological processes, including the regulation of inflammation and cell proliferation. nih.govmdpi.comnih.gov The isotopic labeling of butyric acid, particularly with deuterium (B1214612) to form compounds like BUTYRIC-2,2-D2 ACID, has become an indispensable tool for investigating its multifaceted roles in health and disease.

Deuterated butyric acid serves as an excellent internal standard for quantitative analysis using mass spectrometry. sigmaaldrich.com By adding a known amount of the deuterated standard to a biological sample, researchers can accurately measure the concentration of endogenous, unlabeled butyric acid. The deuterium atoms at the 2,2-position provide a specific mass shift that allows for clear differentiation from the natural compound.

In the field of metabolomics, this compound is used to trace the metabolic fate of butyric acid within biological systems. For instance, it can be used to study how butyric acid is absorbed, distributed, and utilized by different tissues. This is particularly relevant in gut microbiome research, where scientists are keen to understand the interplay between microbial-derived SCFAs and host metabolism. europeanreview.orgmdpi.com Studies have shown a link between altered butyrate (B1204436) production by the gut microbiota and conditions like type 2 diabetes. europeanreview.orgnih.gov

The strategic placement of deuterium at the C-2 position in this compound offers specific advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can subtly alter the rate of metabolic reactions involving the cleavage of this bond, providing mechanistic insights. zeochem.com Furthermore, the specific location of the label allows researchers to track the transformation of the butyrate backbone in various metabolic pathways.

The use of deuterated butyric acid extends to research on various diseases. For example, it is used to study the effects of butyrate on cancer cells and in models of inflammatory conditions. caymanchem.commdpi.com By tracing the uptake and metabolic conversion of deuterated butyric acid in these models, scientists can better understand its mechanisms of action.

Below are tables detailing the physicochemical properties of this compound and a summary of related deuterated butyric acid compounds used in research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19136-92-6 |

| Molecular Formula | C₄H₆D₂O₂ |

| Molecular Weight | 90.12 g/mol |

| Synonyms | This compound (8CI), 2,2-dideuteriobutanoic acid |

| Physical State | Not specified, likely a liquid |

This data is compiled from chemical supplier information. clearsynth.com

Table 2: Examples of Deuterated Butyric Acid Analogs in Research

| Compound Name | Molecular Formula | Mass Shift from Unlabeled Butyric Acid | Common Research Applications |

|---|---|---|---|

| Butyric acid-d7 | C₄HD₇O₂ | +7 | Internal standard for GC-MS and LC-MS quantification of short-chain fatty acids. caymanchem.comsigmaaldrich.com |

| Butyric acid-4,4,4-d3 | C₄H₅D₃O₂ | +3 | Used in metabolic studies to trace the methyl-end of the butyrate molecule. |

This table summarizes information on commercially available deuterated butyric acid analogs and their primary uses.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315391 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-92-6 | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19136-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterium Incorporation

Chemical Synthesis Approaches for Butyric-2,2-D2 Acid and Analogues

The chemical synthesis of butyric acid and its derivatives with deuterium (B1214612) at specific positions can be achieved through various methods, primarily involving hydrogen-deuterium (H-D) exchange reactions or the use of deuterated reagents.

A common strategy for introducing deuterium at the α-position of a carboxylic acid, such as in this compound, involves the formation of an enolate or a similar reactive intermediate. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, like an acid chloride or an ester. For instance, butyryl chloride can be treated with a non-nucleophilic base in the presence of a deuterium source, such as deuterium oxide (D₂O), to facilitate the exchange of the α-protons with deuterium. Subsequent hydrolysis of the deuterated acid chloride would yield the desired this compound.

Another approach involves acid-catalyzed H-D exchange. For example, a practical and facile synthesis of deuterium-labeled indoles, including indole-3-butyric acid-d5, has been demonstrated through treatment with 20 wt % D₂SO₄ in CD₃OD at elevated temperatures. acs.orgnih.gov This method achieves high levels of deuterium incorporation on the indole (B1671886) ring and the side chain. While this example pertains to an analogue, the principle of using strong deuterated acids can be applied to promote H-D exchange at the α-position of butyric acid, although it may require harsh conditions and could lead to deuteration at other positions as well.

More advanced methods for precise deuteration include synergistic photoredox and hydrogen atom transfer (HAT) catalysis. These mild and practical methods can achieve highly selective decarboxylative deuteration of aliphatic carboxylic acids with excellent deuterium incorporation (up to 99%). nih.govrsc.org While this approach involves the removal of the carboxyl group, it highlights the development of sophisticated catalytic systems for targeted deuterium labeling.

A summary of representative chemical synthesis approaches for deuterated butyric acid analogues is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Deuterium Incorporation | Yield | Reference |

| 3-Substituted Indoles | 20 wt % D₂SO₄ in CD₃OD, 60–90 °C | Deuterated Indole-3-butyric acid methyl ester | High | Good | acs.orgnih.gov |

| Aliphatic Carboxylic Acids | Photoredox/HAT catalysis, D₂O | Decarboxylated Deuterated Alkane | Up to 99% | Moderate to Good | nih.govrsc.org |

| Aromatic Carboxylic Acids | Pd catalyst, D₂O | ortho-Deuterated Aromatic Carboxylic Acid | Good to Excellent | Not specified | thieme-connect.com |

Enzyme-Assisted and Biocatalytic Strategies for Deuterated Fatty Acid Production

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative to chemical synthesis for the production of deuterated fatty acids. These strategies often operate under mild conditions and can achieve high regio- and stereoselectivity. chemrxiv.org

Lipases are a class of enzymes that have been successfully employed for the synthesis of deuterated lipids. One approach involves the use of lipases to catalyze the esterification of a lysophospholipid with a deuterated fatty acid. researchgate.net This chemoenzymatic strategy combines the efficiency of chemical synthesis for preparing the deuterated acyl donor with the high regioselectivity of the enzyme, which specifically installs the deuterated chain at the desired position without the need for protecting groups. researchgate.net Although this has been demonstrated with more complex lipids, the principle is applicable to the esterification of alcohols with deuterated butyric acid.

A notable advancement in the biocatalytic deuteration of short-chain fatty acids involves the use of a photodecarboxylase from the microalga Chlorella variabilis (CvFAP). researchgate.net This enzyme, under illumination with blue light, can catalyze the decarboxylative deuteration of various carboxylic acids using D₂O as the deuterium source. researchgate.net This photoenzymatic method has been successfully applied to a range of short-chain acids, yielding the corresponding deuterated alkanes with high efficiency. researchgate.net

Furthermore, NADH-dependent reductases represent a vast library of enzymes that can be harnessed for asymmetric reductive deuteration. chemrxiv.orgbohrium.com By coupling these enzymes with a system for regenerating the deuterated cofactor, [4-²H]-NADH, using D₂O and a clean reductant like dihydrogen, it is possible to achieve highly enantioselective deuteration of C=C and C=O bonds. chemrxiv.orgbohrium.com This opens up possibilities for producing chiral deuterated butyric acid derivatives.

The table below summarizes key findings in enzyme-assisted deuteration of fatty acids and their derivatives.

| Enzyme System | Substrate Type | Deuterium Source | Key Outcome | Reference |

| Lipase | Lysophospholipid and deuterated fatty acid | Deuterated fatty acid | Regiospecific esterification to form deuterated lipids | researchgate.net |

| Photodecarboxylase (CvFAP) | Short-chain carboxylic acids | D₂O | Decarboxylative deuteration to deuterated alkanes | researchgate.netresearchgate.net |

| NADH-dependent Reductases | Ketones, alkenes | D₂O, H₂ | Asymmetric reductive deuteration | chemrxiv.orgbohrium.com |

| SxtA AONS | α-Amino acids and methyl esters | D₂O | Stereoselective α-deuteration | nih.gov |

Targeted Deuteration Patterns in Short-Chain Fatty Acid Derivatization

The ability to introduce deuterium at specific, pre-determined positions within a molecule is crucial for many applications, including mechanistic studies and the development of "reinforced" molecules with enhanced metabolic stability. osti.gov

One strategy for targeted deuteration involves directing group-assisted C-H activation. For instance, palladium-catalyzed ortho-deuteration of aromatic carboxylic acids has been achieved using D₂O as the deuterium source. thieme-connect.com The carboxylic acid group directs the catalyst to the ortho positions, leading to selective H-D exchange. While this applies to aromatic systems, it illustrates the principle of using a functional group to direct deuteration to a specific location.

Late-stage β-C(sp³)–H deuteration of aliphatic carboxylic acids has also been demonstrated. chemrxiv.org This method allows for the introduction of deuterium at the β-position of a carbon chain, a location that is typically difficult to access selectively. Such a strategy could be applied to butyric acid derivatives to create specific deuteration patterns away from the α-position.

The concept of "reinforced lipids" is a prime example of targeted deuteration. In this approach, polyunsaturated fatty acids are deuterated at the bis-allylic positions, which are prone to oxidation. osti.gov This targeted deuteration significantly slows down the process of lipid peroxidation due to the kinetic isotope effect. While butyric acid is a saturated fatty acid, the principle of targeted deuteration to enhance molecular stability can be extended to its unsaturated analogues or other derivatives where specific C-H bonds are susceptible to metabolic cleavage.

The table below provides examples of targeted deuteration in carboxylic acids and related molecules.

| Deuteration Target | Catalytic System/Method | Substrate Class | Significance | Reference |

| ortho-C-H bonds | Palladium catalyst | Aromatic carboxylic acids | Functional group-directed deuteration | thieme-connect.com |

| β-C(sp³)–H bonds | Not specified | Aliphatic carboxylic acids | Late-stage functionalization of non-activated positions | chemrxiv.org |

| bis-allylic C-H bonds | Chemical synthesis | Polyunsaturated fatty acids | Creation of "reinforced lipids" with enhanced stability | osti.gov |

Advanced Spectroscopic and Spectrometric Characterization

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems.nih.govmedchemexpress.comchemie-brunschwig.chresearchgate.netisotope.comsigmaaldrich.comchemrxiv.org

Deuteration has become a cornerstone in NMR spectroscopy for enhancing spectral quality and extracting detailed structural and dynamic information, especially in complex biological systems.

Deuterium (B1214612) as a Spectroscopic Probe for ¹H NMR Analysis.nih.govmedchemexpress.comchemie-brunschwig.chresearchgate.netisotope.comchemrxiv.org

In ¹H NMR spectroscopy, the presence of deuterium in a molecule like BUTYRIC-2,2-D2 ACID serves multiple purposes. The substitution of protons with deuterons simplifies complex proton spectra by removing the signals of the replaced protons. This reduction in spectral crowding is invaluable for the unambiguous assignment of the remaining proton signals and the accurate measurement of their coupling constants. uobasrah.edu.iq The deuterium nucleus has a much smaller gyromagnetic ratio than the proton, resulting in a significantly lower resonance frequency, which means it does not appear in the ¹H NMR spectrum. sigmaaldrich.com

Furthermore, the replacement of neighboring protons with deuterons eliminates or simplifies the spin-spin coupling patterns observed in ¹H NMR spectra. This simplification allows for a more straightforward interpretation of the spectra and can reveal subtle long-range couplings that might otherwise be obscured. For instance, in a partially deuterated compound, the remaining protons will exhibit simplified multiplets, making it easier to determine their chemical environment and spatial relationships. chemrxiv.org

A key aspect of using deuterated compounds is the ability to perform inverse-detection experiments. For example, a 2D ²H-¹H correlation spectrum can be acquired, which correlates the chemical shifts of deuterium with those of neighboring protons. chemrxiv.org This technique provides through-space connectivity information, aiding in the structural elucidation of molecules in the solid state.

Enhancement of Resolution and Sensitivity via Deuteration in Complex Biological Samples.researchgate.netmpg.deresearchgate.netmdpi.comacs.org

In the study of macromolecules and complex biological mixtures, spectral overlap is a major challenge in ¹H NMR. Deuteration is a widely employed strategy to overcome this limitation by significantly improving both resolution and sensitivity. researchgate.netnih.gov By replacing most of the protons in a protein or other biomolecule with deuterons, the remaining ¹H signals become much sharper because the strong ¹H-¹H dipolar couplings, a major source of line broadening, are eliminated. researchgate.netnih.gov

This "proton dilution" leads to a dramatic increase in the transverse relaxation times (T2), resulting in narrower linewidths and thus higher resolution. mpg.denih.gov This enhancement is particularly beneficial for solid-state NMR (SSNMR) of large proteins, where it can facilitate the sequential assignment of backbone resonances. nih.gov Moreover, the improved resolution allows for the application of scalar-based correlation experiments that are often challenging for fully protonated samples.

Sensitivity can also be enhanced through deuteration, especially when combined with techniques like paramagnetic relaxation enhancement (PRE). mpg.deacs.org In PRE experiments, a paramagnetic center is introduced into the sample, which can significantly shorten the longitudinal relaxation times (T1) of nearby nuclei. In deuterated samples, where proton T1 times can be long, this allows for faster repetition of experiments, leading to a substantial increase in signal-to-noise ratio per unit of time. mpg.deacs.org

Multinuclear NMR for Advanced Isotopic Tracking.researchgate.netmdpi.com

The presence of deuterium in this compound opens the door to a range of multinuclear NMR experiments that are invaluable for isotopic tracking and mechanistic studies. ²H NMR spectroscopy directly probes the deuterated sites, providing information about the local environment and dynamics. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com

Combining deuterium labeling with the labeling of other nuclei, such as ¹³C and ¹⁵N, creates a powerful platform for advanced NMR studies. For example, in solid-state NMR, ¹³C-detected experiments on deuterated proteins show significant improvements in resolution and relaxation times, enabling the resolution of individual atomic sites in large molecules. researchgate.netnih.gov

Furthermore, isotope correlation experiments like ²H-¹³C or ²H-¹⁵N can be used to trace the metabolic fate of deuterated molecules in biological systems. By following the transfer of the deuterium label, researchers can elucidate metabolic pathways and reaction mechanisms with high precision.

Mass Spectrometry (MS) in Quantitative Analysis and Isotopic Profiling.chemie-brunschwig.chresearchgate.netnih.govbenchchem.comcymitquimica.comelifesciences.orgnih.govresearchgate.netnysbc.orgnih.govshoko-sc.co.jpresearchgate.netnih.govacs.org

Mass spectrometry is a highly sensitive analytical technique that benefits immensely from the use of stable isotope-labeled compounds like this compound for both quantitative analysis and the detailed study of isotopic distributions.

Stable Isotope Labeling for Relative and Absolute Quantification in Proteomics and Metabolomics.nih.govbenchchem.comcymitquimica.comelifesciences.orgnih.govnysbc.org

This compound is an ideal internal standard for the accurate quantification of its unlabeled counterpart, butyric acid, in complex biological matrices such as plasma, feces, and cell cultures. nih.govbenchchem.com In stable isotope dilution assays, a known amount of the deuterated standard is added to a sample. The labeled and unlabeled compounds co-elute during chromatographic separation but are distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer.

By comparing the peak areas or intensities of the deuterated standard and the endogenous analyte, precise and accurate quantification can be achieved. This method corrects for variations in sample preparation, extraction efficiency, and instrument response, which are common sources of error in quantitative analysis. For instance, Indole-3-butyric-2,2-d2 acid has been used as an internal standard in metabolomic studies of serum. elifesciences.orgnih.gov

This approach is widely used in proteomics and metabolomics to determine the relative or absolute concentrations of proteins and metabolites. In relative quantification, two or more samples are differentially labeled (e.g., one with a light isotope and the other with a heavy isotope) and then mixed and analyzed together. The ratio of the ion intensities of the labeled pairs directly reflects the relative abundance of the analyte in the original samples. For absolute quantification, a calibration curve is constructed using known concentrations of the unlabeled analyte and a fixed amount of the labeled internal standard.

| Application Area | Analytical Technique | Role of this compound | Research Finding |

| Metabolomics | GC-MS, LC-MS | Internal Standard | Enables precise quantification of endogenous butyric acid in biological samples like feces and plasma. nih.govbenchchem.com |

| Proteomics | LC-MS/MS | Isotopic Label for Quantification | Used in stable isotope labeling by amino acids in cell culture (SILAC) or similar methods for relative and absolute protein quantification. nysbc.org |

| Mechanistic Studies | MS | Isotopic Tracer | Allows for the tracing of metabolic pathways and the determination of metabolic flux. |

Identification and Profiling of Isotopologues and Isotopic Patterns.mdpi.comnih.govnysbc.orgresearchgate.netnih.gov

Mass spectrometry is not only used for quantification but also for the detailed analysis of isotopologues, which are molecules that differ only in their isotopic composition. The introduction of a known isotopic label, such as in this compound, creates a distinct isotopic pattern in the mass spectrum. This unique signature facilitates the identification of the labeled compound and its metabolites in complex mixtures.

The analysis of isotopic patterns is crucial for metabolic flux analysis, where researchers aim to understand the flow of atoms through a metabolic network. By feeding cells or organisms with a labeled substrate like deuterated butyric acid, the distribution of the deuterium label in downstream metabolites can be tracked. This provides valuable insights into the activity of different metabolic pathways. nih.gov

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS) with Isotope Labeling for Comprehensive Metabolome Analysis

The integration of liquid chromatography-mass spectrometry (LC-MS) with stable isotope labeling represents a cornerstone of modern metabolomics, enabling precise and accurate quantification of endogenous metabolites within complex biological matrices. Stable isotope-labeled compounds, such as this compound, are ideal internal standards because they share nearly identical physicochemical properties—including chromatographic retention time and ionization efficiency—with their unlabeled (endogenous) counterparts, yet are distinguishable by their mass-to-charge ratio (m/z). chromservis.eu This co-elution and differential mass detection allow for the correction of variations that may occur during sample preparation, injection, and ionization, thereby enhancing the analytical accuracy and reliability of quantification. chromservis.eu

The use of isotopic tracers is essential for moving beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic pathways and fluxes. chromservis.eu this compound, where two hydrogen atoms at the C-2 position are replaced with deuterium, serves as a gold-standard internal standard for the quantification of butyric acid, a key short-chain fatty acid (SCFA) involved in host-microbiome interactions and host energy balance. plos.orgnih.gov

Challenges and Strategies in SCFA Analysis

The analysis of short-chain fatty acids by LC-MS is inherently challenging due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their volatility, which can complicate sample handling. plos.orgnih.gov Furthermore, their efficient ionization by electrospray ionization (ESI) can be difficult. nih.gov To overcome these issues, two primary strategies have emerged: chemical derivatization prior to LC-MS analysis and direct analysis using specialized chromatographic conditions, both of which heavily rely on isotope-labeled internal standards for accurate quantification. nih.govmdpi.com

Research Findings: Derivatization-Based LC-MS/MS

Chemical derivatization aims to improve the chromatographic behavior and ionization efficiency of SCFAs by attaching a chemical moiety to the analyte. mdpi.com This approach enhances hydrophobicity, allowing for better separation on reversed-phase columns, and can introduce a readily ionizable group, boosting signal intensity. researchgate.net

One prominent study developed a robust method for the absolute quantification of SCFAs using aniline (B41778) derivatization in conjunction with isotope dilution and analysis by reverse-phase LC-MS/MS. plos.org In this strategy, a mixture of ¹²C- and ¹³C-labeled SCFA standards was used to create calibration curves and serve as internal standards. The aniline-derivatized SCFAs co-eluted but were easily distinguished by their m/z values, with peak intensities proportional to their relative concentrations. plos.org While this study used ¹³C-labeled standards, the principle is directly applicable to deuterated standards like this compound. The method demonstrated high sensitivity, with a lower limit of detection of 40 nM and a lower limit of quantification between 160 nM and 310 nM for various SCFAs. plos.org

To demonstrate the method's utility, researchers analyzed SCFA levels in the cecal contents of germ-free (GF) versus conventionally raised specific pathogen-free (SPF) mice. plos.org As expected, the cecal extracts of GF mice had very low SCFA levels, whereas SPF mice showed over 200-fold higher concentrations, highlighting the microbial origin of these metabolites. plos.orgplos.org

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-Phase Liquid Chromatography |

| Derivatization Reagent | Aniline |

| Internal Standards | ¹³C-labeled Acetate (B1210297), Propionate, Butyrate (B1204436) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Lower Limit of Detection (LOD) | 40 nM |

| Lower Limit of Quantification (LLOQ) | 160 - 310 nM |

| Intra- and Inter-day Precision (RSD) | < 3% |

| Intra- and Inter-day Accuracy Error | < 10% |

Research Findings: Direct Injection LC-MS/MS

While derivatization is effective, it can add time and complexity to sample preparation. An alternative approach involves the direct analysis of SCFAs without derivatization, using isotope-labeled internal standards. A novel LC-MS/MS technique was developed for the direct, sensitive quantification of seven SCFAs, including butyrate, using their corresponding isotopically labeled internal standards. nih.gov This method offers significant advantages, including fast and simple sample preparation and a short chromatographic runtime of 10 minutes. nih.gov The use of a deuterated internal standard like this compound is critical for the accuracy of this direct-measurement approach. mdpi.com

The performance of this direct analysis method was rigorously validated, demonstrating its specificity and sensitivity. The calibration curves for all analytes were linear, with correlation coefficients (r²) exceeding 0.998. nih.gov

| Analyte | Limit of Detection (mM) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |

|---|---|---|---|---|

| Acetate | 0.003 | < 12 | < 20 | 92 - 120 |

| Butyrate | 0.001 | < 12 | < 20 | 92 - 120 |

| Propionate | 0.001 | < 12 | < 20 | 92 - 120 |

| Lactate | 0.001 | < 12 | < 20 | 92 - 120 |

| Isobutyrate | 0.001 | < 12 | < 20 | 92 - 120 |

| Valerate | 0.001 | < 12 | < 20 | 92 - 120 |

| Isovalerate | 0.001 | < 12 | < 20 | 92 - 120 |

Application in a Widely Targeted Metabolomics Workflow

The utility of deuterated organic acids as internal standards is further exemplified in large-scale, widely targeted metabolomics studies. In research aimed at identifying biomarkers for primary angle closure glaucoma, investigators used a suite of internal standards to ensure data quality and accurate metabolite quantification in serum and plasma samples. nih.govnih.gov Among the standards used was "indole-3-butyric-2,2-d2 acid," highlighting the application of the specific 2,2-d2 labeling pattern in a complex analytical workflow. nih.govnih.govresearchgate.net The addition of a precise concentration of these internal standards to every sample before extraction allows for the normalization of analytical variance, which is critical when comparing metabolic profiles across large patient cohorts. nih.govnih.gov

| Internal Standard Compound | Final Concentration in Extract |

|---|---|

| L-2-chlorophenylalanine | 1 µg ml⁻¹ |

| 4-Fluoro-L-α-phenylglycine | 1 µg ml⁻¹ |

| [2H5]-Kynurenic acid | 1 µg ml⁻¹ |

| [2H5]-Phenoxy acetic acid | 1 µg ml⁻¹ |

| Indole-3-butyric-2,2-d2 acid | 1 µg ml⁻¹ |

| LysoPC 19:0 | 1 µg ml⁻¹ |

| DL-3-Indole-lactic acid | 1 µg ml⁻¹ |

Metabolic Pathway Elucidation and Flux Analysis Using Butyric 2,2 D2 Acid

Tracing Carbon Flow in Central Metabolic Pathways

The use of isotopically labeled molecules is a cornerstone of metabolic research, enabling scientists to follow the fate of specific atoms through a series of biochemical reactions. nih.gov Butyric-2,2-D2 acid is particularly valuable for tracing the entry and utilization of butyrate (B1204436), a key energy source for various cells, into central metabolic pathways like the tricarboxylic acid (TCA) cycle. biorxiv.org

Once absorbed by a cell, butyrate is transported into the mitochondria where it is activated to its coenzyme A (CoA) derivative, butyryl-CoA. Through the process of β-oxidation, butyryl-CoA is converted into acetyl-CoA. The deuterium (B1214612) label from this compound remains on the acetyl-CoA molecule, which then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). nih.gov

As the labeled citrate progresses through the TCA cycle, the deuterium atoms are systematically transferred or lost at specific enzymatic steps. For instance, studies using deuterated acetate (B1210297), another precursor of acetyl-CoA, show that deuterons are lost at distinct stages, such as the conversions from succinate (B1194679) to fumarate (B1241708) and from malate (B86768) to oxaloacetate. nih.gov By using mass spectrometry to detect the presence of deuterium in downstream metabolites like α-ketoglutarate, succinate, and malate, researchers can confirm the pathway of carbon atoms derived from butyrate. Furthermore, because TCA cycle intermediates are in rapid exchange with amino acids, the label can be tracked into glutamate (B1630785) and glutamine, providing a more comprehensive picture of butyrate's contribution to cellular carbon pools. nih.govcam.ac.uk

| Metabolite | Unlabeled Monoisotopic Mass (Da) | Expected Labeled Monoisotopic Mass (Da) | Mass Increase (Da) | Pathway Step |

|---|---|---|---|---|

| Butyric Acid | 88.052 | 90.065 | +2 | Initial Tracer |

| Butyryl-CoA | 837.121 | 839.134 | +2 | Mitochondrial Activation |

| Acetyl-CoA | 809.073 | 810.080 | +1 | β-Oxidation Product |

| Citrate | 192.027 | 193.033 | +1 | TCA Cycle Entry |

| Glutamate | 147.053 | 148.060 | +1 | TCA Cycle Anaplerosis |

Quantitative Fluxomics Studies Employing Deuterated Tracers

Metabolic flux analysis (MFA) moves beyond simple pathway mapping to quantify the rates of metabolic reactions. rsc.org Stable isotope tracers like this compound are essential for these studies, which are often referred to as stable isotope-resolved metabolomics (SIRM). researchgate.net In these experiments, cells or organisms are supplied with the deuterated tracer, and the rate of its incorporation into downstream metabolites is measured over time.

The primary analytical techniques for fluxomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org MS is particularly well-suited for detecting the small mass changes introduced by deuterium labeling. By measuring the relative abundance of the labeled (heavier) and unlabeled (lighter) versions of each metabolite, researchers can calculate the rate at which the metabolic pool is turning over and thus determine the flux through a specific pathway.

Deuterated tracers offer several advantages. Deuterium (²H) is a non-radioactive stable isotope, making it safe for use in a wide range of studies, including those in humans. nih.gov Furthermore, the use of deuterated internal standards, which can include this compound itself, is a common practice in quantitative metabolomics to ensure the accuracy and reproducibility of measurements. researchgate.net

Investigation of Short-Chain Fatty Acid Biogenesis, Interconversion, and Catabolism

Butyrate is a prominent SCFA produced by microbial fermentation in the gut. researchgate.net Understanding its production (biogenesis), its potential conversion to other SCFAs, and its breakdown (catabolism) is crucial for gut health and systemic metabolism. This compound is an ideal tool for these investigations.

Studies using ¹³C-labeled butyrate have demonstrated its significant role as an energy substrate. For instance, in colon cancer cells (HT29), butyrate was shown to replace glucose as the primary carbon source for both energy production and the synthesis of new fatty acids. researchgate.net The addition of butyrate inhibited glucose uptake and oxidation, redirecting the cell's metabolism. researchgate.net Using this compound in similar experiments would allow for the precise quantification of the rate of butyrate catabolism through β-oxidation and the TCA cycle. By tracking the appearance of the deuterium label in other SCFAs, researchers could also quantify the rates of interconversion, should such pathways be active.

| Metabolic Parameter | Condition: Control (No Butyrate) | Condition: With Butyrate (5 mM) | Key Finding |

|---|---|---|---|

| Glucose Consumption | High | Significantly Decreased | Butyrate spares glucose utilization. |

| Lactate Production | High | Significantly Decreased | Inhibition of glycolysis by butyrate. |

| Glucose Oxidation (to CO₂) | Baseline | Inhibited | Glucose contribution to TCA cycle is reduced. |

| Butyrate Oxidation (to CO₂) | N/A | Active | Butyrate is actively catabolized for energy. |

| Fatty Acid Synthesis from Glucose | Active | Replaced by Butyrate | Butyrate becomes the main carbon source for lipid synthesis. |

Contributions to Understanding Intermediary Metabolism and Energy Dynamics

Intermediary metabolism refers to the vast network of reactions that convert nutrients into energy and cellular building blocks. Tracing studies with this compound provide critical insights into the dynamics of this network. By quantifying the flux of butyrate into the TCA cycle, researchers can assess the energy status of cells and tissues. nih.gov

This approach is particularly powerful for studying metabolic shifts that occur in various physiological and pathological states. For example, many diseases, including heart failure and cancer, are associated with a switch in preferred energy substrates. nih.govcam.ac.uk Deuterated tracers can be used to non-invasively monitor these changes. Studies in animal models have shown that deuterated acetate and glucose can reveal the substrate preference of the heart and how it changes under different conditions. nih.gov Similarly, this compound can be used to investigate how tissues utilize this specific SCFA and how its metabolism is altered by diet or disease.

Ultimately, by providing quantitative data on reaction rates, these tracer studies help build comprehensive models of cellular metabolism. rsc.org They reveal how different pathways are interconnected and regulated, contributing to a deeper understanding of energy homeostasis and the metabolic basis of health and disease. biorxiv.org

Kinetic Isotope Effects and Reaction Mechanism Investigations

Probing Reaction Mechanisms Through Deuterium (B1214612) Substitution

Deuterium substitution is a foundational technique for determining whether a specific C-H bond is broken in the rate-determining step (RDS) of a chemical reaction. princeton.edu By comparing the reaction rate of butyric acid with that of butyric-2,2-d2 acid, chemists can gain critical insights into the transition state of the reaction.

If a reaction mechanism proposes that one of the α-hydrogens of butyric acid is abstracted during the slowest step, then substituting these hydrogens with deuterium will significantly slow down the reaction. princeton.edu This observation of a substantial KIE provides strong evidence supporting the proposed mechanism. Conversely, if the reaction rate is largely unaffected by this isotopic substitution (a KIE close to 1), it indicates that the C-H bond at the 2-position is not broken in the rate-determining step. epfl.ch This could mean the bond is not broken at all or is broken in a fast step that occurs before or after the RDS. Therefore, the use of this compound allows for the direct testing of mechanistic hypotheses related to the involvement of the α-carbon.

Analysis of Primary and Secondary Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond-breaking/forming events in the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step. princeton.edu For deuterium substitution, these effects are "normal" (kH/kD > 1) and typically significant, with values often ranging from 2 to 8. libretexts.org For a reaction involving this compound, a large primary KIE would be a clear indicator of C-D bond cleavage at the α-carbon during the RDS, such as in an E2 elimination reaction where a base abstracts an α-proton. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step, but the substitution is at or near the reacting center. princeton.edu These effects are much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization at the carbon atom. wikipedia.org For instance, in an SN1 reaction where a leaving group departs from the α-carbon, a small, normal SKIE (typically kH/kD ≈ 1.1-1.2) might be observed for this compound because the hybridization of the α-carbon changes from sp3 to sp2 in the transition state. wikipedia.org

The following table illustrates how KIE data from this compound can be used to distinguish between different reaction mechanisms.

| Reaction Type | Proposed Mechanism | Involvement of C-H/D at α-Position in RDS | Expected KIE (kH/kD) Type | Typical kH/kD Value | Mechanistic Conclusion |

|---|---|---|---|---|---|

| Base-Induced Elimination | E2 Elimination | Bond is broken | Primary | ~6.7 | Consistent with E2 mechanism. princeton.edu |

| Solvolysis | E1/SN1 Reaction | Bond is not broken | Secondary | ~1.15 | Consistent with E1/SN1 mechanism. wikipedia.orgprinceton.edu |

| Enolate Formation | Acid/Base Catalysis | Bond is broken | Primary | ~7.0 | Consistent with rate-determining proton abstraction. |

Enzymatic Reactions Involving Butyric Acid and its Deuterated Derivatives

Many enzymes, particularly those in the cytochrome P450 (P450) superfamily, catalyze the oxidation of C-H bonds. nih.gov If an enzyme metabolizes butyric acid by hydroxylating the C-2 position, a significant primary KIE would be expected upon substitution with this compound. nih.govresearchgate.net The observation of a large KIE confirms that C-H bond cleavage is a kinetically significant step in the enzymatic pathway. nih.gov If no KIE is observed, it suggests that C-H bond breaking is not the rate-determining step, and another step, such as substrate binding or product release, is the slowest part of the process.

For example, acyl-CoA ligases activate fatty acids like butyric acid by converting them to their corresponding CoA esters. While this reaction doesn't involve breaking the C-H bond at the 2-position, subsequent enzymes in the fatty acid oxidation pathway do. Using this compound could probe the mechanism of enzymes like acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons, a process initiated by the abstraction of a proton from the α-carbon.

The table below outlines hypothetical outcomes for an enzymatic reaction with butyric acid and its deuterated analog.

| Enzyme Type | Observed KIE (kH/kD) with this compound | Interpretation |

|---|---|---|

| Fatty Acid α-Hydroxylase | 6.5 | C-H bond cleavage at the α-position is the rate-determining step of the enzymatic reaction. |

| Acyl-CoA Ligase | 1.0 | C-H bond at the α-position is not involved in the rate-determining step (e.g., substrate binding or product release is rate-limiting). |

| Acyl-CoA Dehydrogenase | 7.2 | Proton abstraction from the α-carbon is the rate-limiting step in the formation of the double bond. |

Applications in Microbiome and Host Metabolite Interactions

Tracking Microbial Fermentation Processes with Deuterated Substrates

The use of deuterated substrates like BUTYRIC-2,2-D2 ACID is fundamental to accurately tracking microbial fermentation, the process by which anaerobic microorganisms break down substrates like dietary fiber. mdpi.com Butyric acid is a key short-chain fatty acid (SCFA) produced predominantly through the bacterial fermentation of carbohydrates in the colon. caymanchem.com By introducing a deuterated precursor or using this compound as an internal standard, scientists can monitor the dynamics of SCFA production in real-time. benchchem.com

Stable isotope-resolved metabolomics (SIRM) is a key technique that utilizes labeled compounds to trace metabolic pathways. benchchem.com When studying microbial cultures, the stability of this compound makes it an ideal tracer for tracking the synthesis of butyrate (B1204436) via pathways such as acetyl-CoA reduction. benchchem.com This method allows for the precise measurement of production rates by specific microbial species, such as Clostridium tyrobutyricum, a known butyrate producer used in industrial fermentation. benchchem.comnih.gov

Analytical methods are crucial for distinguishing and quantifying the deuterated compound from its naturally abundant counterpart. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the preferred techniques for this purpose, offering high sensitivity and specificity. benchchem.comcreative-proteomics.com Furthermore, noninvasive methods, such as analyzing breath for volatile metabolites, can detect the products of microbial fermentation, including butyrate, providing insights into the metabolic activity of the gut microbiota following the consumption of fermentable fibers. nih.gov

| Technique | Description | Application in Studying this compound | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. | Provides accurate quantification of this compound in complex biological samples like microbial cultures or fecal matter by separating it from other metabolites and identifying it based on its specific mass. | benchchem.com |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is often coupled with mass spectrometry (LC-MS). | Enables precise measurement of deuterated butyrate levels, especially when coupled with deuterium-specific detectors, for monitoring its production in microbiome research. | benchchem.comcreative-proteomics.com |

| Stable Isotope-Resolved Metabolomics (SIRM) | An approach that uses stable isotope tracers to follow the metabolic fate of a compound through various biochemical pathways. | Allows researchers to trace the atoms from a labeled substrate through metabolic networks to end products like butyrate, revealing the specific pathways used by gut microbes. | benchchem.com |

| Breath Volatile Metabolite Analysis | A noninvasive method that measures volatile organic compounds (VOCs) in exhaled breath, which can be products of gut microbial metabolism. | Used to monitor the appearance of butyrate and other fermentation products over time after ingestion of a fermentable substrate, reflecting microbial activity in the gut. | nih.gov |

Investigation of Gut Microbiota-Mediated Metabolism of Deuterated Short-Chain Fatty Acids

The gut microbiota is a complex ecosystem where numerous bacterial species interact and metabolize various substrates. europeanreview.org SCFAs, including butyrate, acetate (B1210297), and propionate, are the primary end-products of dietary fiber fermentation. nih.govplos.org Using deuterated SCFAs like this compound allows researchers to untangle the complex metabolic web of the gut microbiome.

Butyrate is synthesized by specific bacteria, primarily within the Firmicutes phylum. frontiersin.org Key butyrate-producing species include Roseburia spp. and Faecalibacterium prausnitzii. europeanreview.org These bacteria can produce butyrate from various precursors, including carbohydrates and amino acids. mdpi.com For instance, two molecules of acetyl-CoA, another SCFA, can be converted into butyryl-CoA, the direct precursor to butyric acid. nih.gov

Isotope tracers can reveal these intricate metabolic conversions. By supplying a labeled substrate, such as deuterated acetate, researchers can track its incorporation into butyrate, demonstrating the process of cross-feeding where one bacterial species consumes a metabolite produced by another. nih.govplos.org Studies have shown that alterations in the gut microbiota composition, a state known as dysbiosis, can lead to a significant reduction in butyrate production, which has been linked to conditions like type 2 diabetes. europeanreview.org Tracking the metabolism of deuterated SCFAs helps to pinpoint which bacterial populations are affected and how their metabolic function is impaired.

| Bacterial Genus/Group | Phylum | Primary Substrates for Butyrate Production | Significance | Reference |

|---|---|---|---|---|

| Roseburia | Firmicutes | Dietary Fiber, Acetate | A prominent butyrate producer that utilizes acetate for butyrate synthesis (cross-feeding). | nih.goveuropeanreview.org |

| Faecalibacterium | Firmicutes | Dietary Fiber, Acetate | One of the most abundant butyrate producers in the healthy human colon, known for its anti-inflammatory properties. | plos.org |

| Clostridium clusters IV and XIVa | Firmicutes | Carbohydrates, Amino Acids | These clusters contain a large number of butyrate-producing species that are crucial for gut health. | nih.goveuropeanreview.org |

| Butyricicoccus | Firmicutes | Amino Acids, Sugars | Identified as a significant butyrate producer, its abundance can change in response to stress. | mdpi.com |

| Ruminococcus | Firmicutes | Amino Acids, Sugars | Contributes to butyrate production; its depletion has been observed in individuals at high risk for stroke. | frontiersin.orgmdpi.com |

Elucidating Host Cell Responses to Deuterated Short-Chain Fatty Acids

Once produced by the microbiota, butyrate is absorbed by the host and exerts a wide range of biological effects. It is the preferred energy source for colonocytes (intestinal epithelial cells) and also functions as a critical signaling molecule that mediates communication between the gut and the rest of the body. europeanreview.orgplos.org Using this compound allows for precise tracking of its uptake by host cells and its subsequent impact on cellular processes, free from the confounding presence of endogenously produced butyrate.

A primary mechanism of butyrate's action is the inhibition of histone deacetylases (HDACs). mdpi.comcaymanchem.com HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes a more open chromatin structure, thereby influencing the expression of numerous genes. frontiersin.org This mechanism is central to many of butyrate's anti-inflammatory and immunomodulatory effects. plos.orgmdpi.com

Butyrate also signals through G-protein-coupled receptors (GPCRs) expressed on the surface of various host cells, including intestinal epithelial and immune cells. frontiersin.orgnih.gov Key receptors include GPR43 (also known as FFAR2), GPR41 (FFAR3), and GPR109A. nih.govsochob.cl Activation of these receptors by butyrate can trigger diverse downstream signaling cascades. For example, engagement of these receptors can inhibit the pro-inflammatory NF-κB pathway, reduce the secretion of inflammatory cytokines like IL-8, and promote the production of anti-inflammatory cytokines such as IL-10 and IL-22. mdpi.comnih.gov These actions help to maintain the integrity of the intestinal barrier and regulate immune homeostasis. europeanreview.orgnih.gov

| Receptor/Target | Mechanism of Action | Primary Cellular Response | Reference |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Direct enzymatic inhibition. | Increases histone acetylation, altering gene expression. Leads to anti-inflammatory effects and regulation of cell cycle and differentiation. | mdpi.comcaymanchem.comfrontiersin.org |

| GPR43 (FFAR2) | Activation of G-protein-coupled receptor. | Modulates inflammatory responses in immune cells like neutrophils; promotes secretion of IL-10 from T cells, helping to alleviate colitis. | frontiersin.orgnih.gov |

| GPR41 (FFAR3) | Activation of G-protein-coupled receptor. | Involved in promoting the expression of IL-22, which helps maintain intestinal homeostasis. | nih.gov |

| GPR109A (HCAR2) | Activation of G-protein-coupled receptor. | Mediates anti-inflammatory effects in the colon by promoting Treg generation and IL-18 secretion, contributing to intestinal immune balance. | caymanchem.comsochob.cl |

| NF-κB Pathway | Inhibition of signaling cascade. | Downregulates the production of pro-inflammatory chemokines and cytokines, such as IL-8, in intestinal epithelial cells. | mdpi.com |

Emerging Research Frontiers and Methodological Advancements

Integration of Deuterated Compound Research with Multi-Omics Technologies

The study of Butyric-2,2-d2 acid is increasingly intertwined with multi-omics approaches, which involve the comprehensive analysis of genomics, transcriptomics, proteomics, and metabolomics. medreport.foundationfrontiersin.org This integrated strategy provides a holistic view of the metabolic fate and functional impact of this deuterated compound.

Transcriptomics: Transcriptomic analysis reveals how this compound influences gene expression. For instance, studies on the non-deuterated butyric acid have shown its ability to modulate the expression of genes related to cytokine signaling and cancer metastasis. caymanchem.com By using the deuterated form, researchers can more accurately trace its direct effects on gene transcription, separating them from the effects of endogenous butyrate (B1204436). In one study, transcriptomic analysis of cells treated with butyric acid identified 235 differentially expressed genes, highlighting its impact on pathways like quorum sensing and amino acid metabolism. mdpi.com

Proteomics: Proteomics focuses on the large-scale study of proteins. The use of this compound can help in understanding how it affects protein expression and post-translational modifications. For example, butyrate is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene regulation by modifying histones. caymanchem.com Deuterated butyric acid allows for precise measurement of its impact on HDAC activity and subsequent changes in the proteome.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. uab.edu this compound is a valuable tool in metabolomics, particularly in stable isotope-resolved metabolomics (SIRM). benchchem.com SIRM enables the tracing of metabolic pathways by following the incorporation of the deuterium (B1214612) label into various metabolites. benchchem.com This technique has been used to study short-chain fatty acid (SCFA) metabolism in various biological samples, including renal tissues and gut microbiome environments. sigmaaldrich.commednexus.org The stability of this compound makes it an excellent internal standard for quantifying endogenous butyric acid in complex biological matrices. benchchem.com

A multi-omics approach combining these technologies can reveal intricate connections. For example, an integrated analysis of the transcriptome and metabolome in the presence of butyric acid identified 13 key metabolic pathways, including ABC transporters and two-component systems, that are significantly affected. mdpi.com

Development of Novel Deuterated Butyric Acid Analogs for Specialized Research Applications

The success of this compound as a research tool has spurred the development of other deuterated butyric acid analogs for more specialized applications. These analogs are designed to have improved properties, such as enhanced metabolic stability or specific targeting capabilities.

The synthesis of these novel analogs often involves sophisticated chemical techniques. One common method is acid-catalyzed hydrogen-deuterium exchange, where butyric acid or its derivatives are treated with a deuterium source like D₂SO₄ in a deuterated solvent. acs.org Another approach is the reduction of deuterated precursors, such as deuterated aldehydes or nitriles. benchchem.com

The strategic placement of deuterium atoms can significantly alter the pharmacokinetic properties of a molecule. medchemexpress.com This "deuterium effect" can slow down metabolism, leading to a longer duration of action. nih.govnih.gov This principle is being applied to design novel deuterated drugs with improved therapeutic profiles. alfa-chemistry.comresearchgate.net For example, deuterated analogs of various compounds have been synthesized to enhance their metabolic stability and bioavailability. nih.govnih.gov

Below is a table of various deuterated butyric acid analogs and related compounds that have been synthesized for research purposes.

| Compound Name | Isotopic Enrichment/Purity | Key Application/Feature |

| Butyric-d7 acid | ≥98 atom % D | Internal standard for GC- or LC-MS quantification of butyrate. caymanchem.comsigmaaldrich.com |

| Indole-3-butyric-2,2-d2 Acid | 99 atom % D | Used in studying plant auxins and their metabolism. cdnisotopes.com |

| Butyric Acid sec-Butyl Ester-d2 | Not specified | Labeled tracer for pharmacokinetic studies. medchemexpress.com |

| 2-Keto-3-(Methyl-13C,d2)-Butyric Acid-4-13C | 98% 13C, 98% D | Used in metabolic labeling and flux analysis. cortecnet.com |

Advanced Computational Modeling and Isotopic Data Interpretation in Biological Systems

Advanced computational modeling plays a crucial role in complementing experimental studies with deuterated compounds like this compound. These models help in predicting the behavior of deuterated molecules and interpreting complex isotopic data.

Pharmacokinetic Simulations: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds. alfa-chemistry.com This allows researchers to predict how deuterium substitution will affect the pharmacokinetic profile of a drug before it is even synthesized.

Molecular Dynamics Studies: These simulations provide insights into how deuteration affects the physical properties of a molecule, such as bond strength and stability. alfa-chemistry.com This is particularly important for understanding the kinetic isotope effect, where the heavier deuterium atom can slow down chemical reactions.

Isotopic Data Interpretation: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics. mdpi.com Computational models are essential for interpreting the vast amount of data generated by HDX-MS experiments, translating it into meaningful structural and dynamic information. researchgate.net Various models, from structure-based to knowledge-based approaches, have been developed to link hydrogen exchange rates to protein conformation. researchgate.net

The integration of experimental data from deuterated compound studies with computational methods provides a more detailed and dynamic understanding of biological systems. mdpi.com This synergy is crucial for advancing our knowledge of metabolic pathways and for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. How is BUTYRIC-2,2-D2 ACID synthesized in laboratory settings, and what characterization methods are essential for confirming its isotopic purity?

- Methodology : Synthesis typically involves deuterium incorporation at the C-2 positions via acid-catalyzed exchange or reduction of precursor ketones using deuterated reagents (e.g., D₂O or NaBD₄). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry (MS) are critical for confirming deuterium incorporation and isotopic purity. Ensure baseline resolution in NMR spectra to distinguish between protiated and deuterated species .

- Validation : Cross-validate results with elemental analysis and isotopic ratio mass spectrometry (IRMS) to rule out contamination or incomplete deuteration .

Q. What are the primary applications of this compound in metabolic studies, and how should experimental controls be designed?

- Applications : It is used as a stable isotope tracer to study short-chain fatty acid metabolism, particularly butyrate utilization in gut microbiota or mitochondrial β-oxidation pathways.

- Experimental Design : Include negative controls (non-deuterated butyric acid) to assess background metabolic activity and positive controls (fully deuterated analogs) to validate isotopic detection limits. Use time-course sampling to track deuterium retention in metabolic byproducts .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in enzymatic reactions, and how can these effects be quantified?

- Methodology : Compare reaction rates of deuterated vs. protiated substrates under identical conditions (pH, temperature). Use stopped-flow spectroscopy or isotopic labeling coupled with high-resolution MS to measure rate constants. Apply the Swain-Schaad relationship to differentiate primary and secondary KIEs .

- Data Interpretation : Account for solvent isotope effects by conducting experiments in deuterated and non-deuterated buffers. Statistical tools (e.g., ANOVA) should validate reproducibility across replicates .

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how can they be mitigated?

- Challenges : Signal suppression due to matrix effects in MS, isotopic scrambling during sample preparation.

- Solutions : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., BUTYRIC-3,3,3-D3 ACID) to normalize matrix interference. Optimize liquid chromatography (LC) conditions (e.g., HILIC columns) to separate isotopic analogs .

Q. How should researchers address contradictions in published data on the thermodynamic stability of this compound?

- Analysis Framework : Conduct a meta-analysis of existing studies, focusing on variables such as synthesis protocols, analytical techniques, and environmental conditions (e.g., pH, temperature). Use multivariate regression to identify confounding factors .

- Experimental Validation : Reproduce conflicting studies under standardized conditions, documenting deviations in methodology (e.g., deuterium exchange rates during storage) .

Data Management and Reproducibility

Q. What metadata standards are critical for ensuring the reproducibility of studies involving this compound?

- FAIR Principles : Include (1) synthesis protocols (reagent batches, reaction times), (2) instrument parameters (NMR field strength, MS ionization modes), and (3) raw data files (e.g., .RAW, .FID). Use platforms like Zenodo or Figshare for open-access data deposition with DOI linking .

Q. How can isotopic cross-talk between this compound and endogenous metabolites be minimized in tracer studies?

- Mitigation Strategies : Employ pulse-chase experiments with isotopically distinct tracers (e.g., ¹³C-labeled glucose) to disentangle metabolic pathways. Use computational modeling (e.g., isotopomer spectral analysis) to deconvolute overlapping signals .

Experimental Optimization

Q. What factors should be prioritized when optimizing the synthesis of this compound for high isotopic purity (>98%)?

- Key Factors : (1) Reaction stoichiometry (excess deuterium source), (2) catalyst selection (e.g., PtO₂ vs. Pd/C for reduction), (3) purification methods (distillation under inert atmosphere to prevent protium back-exchange). Validate purity via ²H NMR integration .

Ethical and Reporting Standards

Q. How should researchers report the use of this compound in compliance with journal guidelines for isotopic labeling studies?

- Reporting Standards : Disclose (1) deuterium enrichment levels, (2) synthetic routes, (3) spectral data (NMR shifts, MS peaks). Follow IUPAC nomenclature and provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.